9-Decynoic acid

Descripción general

Descripción

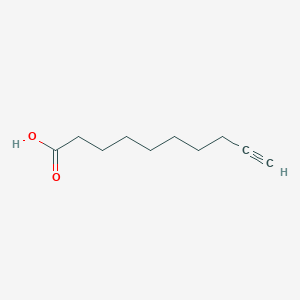

9-Decynoic acid (CAS: 1642-49-5) is a terminal alkyne-containing carboxylic acid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . Structurally, it features a 10-carbon chain with a carboxylic acid group at one end and a triple bond (alkyne) at the 9th position.

Its primary applications lie in click chemistry, where the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation and drug synthesis . It also serves as a precursor in synthesizing bioactive molecules, such as lipid analogs and enzyme inhibitors, due to its reactive alkyne group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

9-Decynoic acid can be synthesized through various methods. One common synthetic route involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions typically involve the use of palladium catalysts, copper co-catalysts, and bases like triethylamine .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of 9-Decenoic acid, followed by oxidative cleavage to introduce the carboxylic acid group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

9-Decynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form epoxides or diols, depending on the reaction conditions and reagents used.

Reduction: The triple bond can be reduced to form alkenes or alkanes using hydrogenation reactions with catalysts like palladium or platinum.

Substitution: The terminal alkyne group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides, diols, and carboxylic acids.

Reduction: Alkenes and alkanes.

Substitution: Various substituted alkynes and alkenes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

9-Decynoic acid (C10H16O2) is characterized by its alkyne functional group, which contributes to its unique chemical reactivity. Its molecular structure includes a long carbon chain with a terminal carboxylic acid group, making it a fatty acid derivative. The presence of the triple bond (alkyne) influences its biological activities and interactions with other molecules.

Antiviral Applications

One of the notable applications of this compound is in the development of antiviral compounds. Research has demonstrated that derivatives of this compound can serve as effective inhibitors of HIV-1 reverse transcriptase (RT). A study synthesized chimeric nucleoside inhibitors that incorporated this compound as a linker to enhance antiviral potency. These compounds exhibited significant inhibitory activity against HIV-1 replication in vitro, showing an EC50 value 30 times lower than that of existing nucleoside reverse transcriptase inhibitors (NRTIs) .

Case Study: Chimeric Inhibitors

- Compound: THY-ALK-TMC

- Activity: Inhibits HIV-1 RT with an IC50 value of approximately 3.6 μM.

- Comparison: Exhibited higher potency than d4T and similar toxicity profile to ddC.

Anticancer Properties

Research has also highlighted the potential anticancer properties of this compound and its derivatives. Alkynyl-containing peptides derived from marine cyanobacteria have shown cytotoxic effects against various cancer cell lines. For instance, cyclic depsipeptides featuring this compound residues demonstrated significant toxicity against human lung tumor cells (NCI H-460), with IC50 values as low as 0.4 μM .

Data Table: Cytotoxicity of Alkynyl Peptides

| Compound | Source | IC50 (μM) | Cell Line |

|---|---|---|---|

| Wewakpeptin A | Lyngbya semiplena | 0.4 | NCI H-460 |

| Cocosamide B | Lyngbya | 11 | HT-29 |

| Viequeamide A | Rivularia sp. | 0.06 | H460 |

Biochemical Research

In biochemical research, this compound has been utilized to study fatty acid metabolism and enzyme inhibition mechanisms. It has been shown to inhibit bacterial fatty acid synthesis pathways, particularly affecting enzymes involved in the elongation cycle . This inhibition can provide insights into potential antibacterial strategies by targeting essential metabolic pathways in bacteria.

Material Science Applications

The unique properties of this compound also extend to materials science, where it is used as a building block for synthesizing novel materials with specific functionalities. Its alkyne group allows for click chemistry applications, facilitating the creation of polymers and nanomaterials with tailored properties for various industrial applications.

Mecanismo De Acción

The mechanism of action of 9-Decynoic acid involves its interaction with various molecular targets and pathways. The terminal alkyne group can undergo nucleophilic addition reactions with biological molecules, leading to the formation of covalent adducts. This reactivity allows this compound to inhibit enzyme activity by modifying active site residues. Additionally, its hydrophobic nature enables it to interact with lipid membranes, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

9-Decenoic Acid (CAS: 14436-32-9)

Structural and Functional Differences :

- Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25 g/mol) .

- Bond Type : Contains a double bond (alkene) at the 9th position instead of a triple bond.

- Physical Properties : Colorless to pale yellow liquid with a waxy, creamy odor. Boiling point: 277.55°C , log P: 3.88 .

- Applications: Widely used as a flavoring agent in dairy products (e.g., milk, cheese) due to its fatty, creamy notes .

Key Distinctions :

| Property | 9-Decynoic Acid | 9-Decenoic Acid |

|---|---|---|

| Bond Type | Alkyne (C≡C) | Alkene (C=C) |

| Reactivity | High (click chemistry) | Low (oxidation-prone) |

| State at RT | Solid | Liquid |

| Solubility | Insoluble in water | Soluble in alcohol |

| Applications | Drug synthesis, bioconjugation | Food flavoring, fragrances |

The triple bond in this compound confers higher reactivity for covalent bonding, whereas 9-decenoic acid’s double bond contributes to its flavor-enhancing properties .

Oleic Acid (9-Octadecenoic Acid, CAS: 112-80-1)

Structural Contrast :

- Chain Length: 18 carbons vs. 10 in this compound.

- Functional Groups: Both have a carboxylic acid and a double bond (oleic acid: cis-Δ⁹), but this compound has an alkyne .

- Applications: Oleic acid is a key component of dietary fats and industrial lubricants, whereas this compound is specialized for synthetic chemistry .

Other Alkyne-Containing Acids

- 5-Hexynoic Acid (CAS: 5323-07-9): Shorter chain (6 carbons) with a terminal alkyne. Used in polymer chemistry but less stable than this compound due to shorter chain length .

- 10-Undecynoic Acid (CAS: 2777-65-3): Similar to this compound but with an 11-carbon chain. Used in lipid membrane studies .

Physicochemical and Analytical Comparisons

Surface Tension and Solubility

- 9-Decenoic Acid: Higher solubility in polar solvents (e.g., ethanol) due to the less hydrophobic alkene group .

Chromatographic Behavior

- Retention Indices: 9-Decenoic acid has a retention index (KI) of 1361 on non-polar GC columns, whereas this compound’s higher polarity (due to the alkyne) may alter elution times .

Research and Industrial Relevance

- Drug Development: this compound’s alkyne enables modular synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates .

- Flavor Industry: 9-Decenoic acid is preferred for replicating dairy flavors, with usage levels up to 30 ppm in food products .

- Toxicity and Safety: this compound requires careful handling due to its reactive alkyne, while 9-decenoic acid is Generally Recognized as Safe (GRAS) for food applications .

Actividad Biológica

9-Decynoic acid (9-DCA) is an alkyne fatty acid with notable biological activities, including potential anticancer and antiparasitic properties. This article reviews the synthesis, biological effects, and mechanisms of action of 9-DCA, supported by various studies and case analyses.

Chemical Structure and Synthesis

This compound is characterized by its alkyne functional group, which contributes to its unique biological properties. The synthesis of 9-DCA typically involves several steps, including oxidation and coupling reactions. For instance, the Jones oxidation method has been used to produce this compound from 9-decen-1-ol, resulting in a final product that can be purified through distillation and other techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 9-DCA. Research indicates that it can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The half-maximal inhibitory concentration (IC50) for 9-DCA against these cells has been reported at approximately 150 μM . The mechanism of action appears to involve the inhibition of DNA topoisomerase I (Topo I), which is crucial for DNA replication and transcription. This inhibition leads to cellular responses such as autophagy rather than apoptosis, suggesting a unique pathway for inducing cancer cell death .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 150 | Topo I inhibition |

Antiparasitic Activity

In addition to its anticancer effects, 9-DCA exhibits significant antiparasitic activity. It has been shown to be effective against Leishmania infantum, a parasite responsible for leishmaniasis. The compound's structural characteristics enhance its interaction with the parasite's cellular machinery, leading to effective growth inhibition .

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells demonstrated that treatment with 9-DCA led to an accumulation of LC3 proteins, indicative of autophagy induction. This study utilized caspase assays to confirm that apoptosis was not the primary mechanism of cell death induced by 9-DCA .

Case Study 2: Antiparasitic Effects

In another study focused on Leishmania species, researchers found that derivatives of 9-DCA showed promising results in inhibiting parasite growth in vitro. The presence of the alkyne group was crucial for this activity, as it enhanced the compound's ability to penetrate parasitic membranes and disrupt metabolic functions .

The biological activity of 9-DCA can be attributed to several mechanisms:

- Inhibition of Topoisomerases : By inhibiting Topo I, 9-DCA disrupts DNA replication processes in cancer cells.

- Induction of Autophagy : The compound promotes autophagic pathways rather than triggering apoptosis, which may provide a survival advantage to normal cells while targeting cancerous ones.

- Membrane Disruption : In parasites like Leishmania, the unique structure of 9-DCA allows it to integrate into cellular membranes, disrupting essential functions.

Propiedades

IUPAC Name |

dec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOZXYSECXUORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415566 | |

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-49-5 | |

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.